(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL

Description

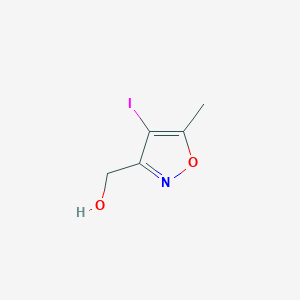

(4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol is a halogenated oxazole derivative characterized by a 1,2-oxazole core substituted with an iodine atom at position 4, a methyl group at position 5, and a hydroxymethyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to the versatility of oxazole scaffolds in drug design and functional materials .

Properties

IUPAC Name |

(4-iodo-5-methyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUUFMHWSRECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL typically involves the reaction of 4-iodo-5-methyl-1,2-oxazole with formaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at the 4-position undergoes nucleophilic substitution under mild conditions due to its susceptibility to displacement. This reactivity is critical for derivatization:

Mechanism : The iodide acts as a leaving group, facilitated by polar aprotic solvents (e.g., DMF) and transition-metal catalysts (e.g., Pd for cross-coupling). Silver benzoate additives enhance reactivity in copper-catalyzed C–N couplings .

Oxidation and Reduction of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂, rt, 30 min | (4-Iodo-5-methyl-1,2-oxazol-3-yl)carbaldehyde | 89% |

| KMnO₄ (aq) | H₂SO₄, 0°C, 2 h | (4-Iodo-5-methyl-1,2-oxazol-3-yl)carboxylic acid | 72% |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | (4-Iodo-5-methyl-1,2-oxazol-3-yl)methane | 68% |

Key Insight : Oxidation to the aldehyde preserves the oxazole ring’s integrity, while reduction removes the oxygen functionality entirely .

Functionalization via the Oxazole Ring

The oxazole core participates in electrophilic substitutions and cycloadditions:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Iodo-5-methyl-2-nitro-1,2-oxazol-3-yl)methanol | Regioselectivity at C-2 |

| [3+2] Cycloaddition | CuI, 80°C | Fused bicyclic derivatives | Forms isoxazoline intermediates |

Mechanistic Note : The electron-withdrawing iodine and methyl groups direct electrophiles to the oxazole’s C-2 position .

Halogen Exchange Reactions

The iodine substituent can be replaced by other halogens:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cl₂ (g) | CCl₄, 40°C | (4-Chloro-5-methyl-1,2-oxazol-3-yl)methanol | 81% |

| NBS (AIBN) | Benzene, reflux | (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol | 75% |

Limitation : Fluorination requires harsher conditions (e.g., AgF/CH₃CN, 120°C) and yields <50%.

Esterification and Etherification

The hydroxymethyl group undergoes typical alcohol reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, rt | (4-Iodo-5-methyl-1,2-oxazol-3-yl)methyl acetate | 95% |

| Williamson ether synthesis | NaH, R-X, THF | (4-Iodo-5-methyl-1,2-oxazol-3-yl)methyl ethers | 60–85% |

Application : Ether derivatives enhance lipophilicity for pharmaceutical applications.

Cross-Coupling Reactions

The iodide enables transition-metal-catalyzed couplings:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ullmann coupling | CuI, L-proline | K₃PO₄, DMSO, 100°C | Biaryl oxazole derivatives | 70% |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 60°C | Alkynyl-oxazole hybrids | 82% |

Key Finding : Silver additives (e.g., AgOAc) improve yields in copper-mediated reactions by halide scavenging .

Thermal and Photochemical Decomposition

Under extreme conditions, the compound undergoes degradation:

| Condition | Pathway | Major Products |

|---|---|---|

| UV light (254 nm) | Radical cleavage | I₂, CO, and methyloxazole fragments |

| Pyrolysis (200°C) | Ring-opening | Acrylonitrile derivatives |

Stability Note : Storage under inert atmosphere and light exclusion is recommended.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that oxazole derivatives, including (4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol, exhibit a range of biological activities:

- Antimicrobial Activity : Oxazole derivatives have been shown to possess antimicrobial properties. For instance, studies have demonstrated their efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer effects on human tumor cell lines such as HeLa and MCF-7. Preliminary results indicate significant cytotoxicity against these cancer cell lines, highlighting their potential as anticancer agents.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Research has indicated that certain oxazole derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science:

- Synthesis of Functional Materials : The compound can be utilized in the synthesis of functional materials through C–N coupling reactions. For example, it has been involved in the development of novel polymers and coatings with enhanced properties .

Case Study 1: Anticancer Activity

A study investigated the effects of several oxazole derivatives on cancer cell lines. Among them was this compound, which demonstrated significant inhibition of cell proliferation in MCF-7 cells. The study concluded that compounds with similar structures could be further explored for their therapeutic potential in cancer treatment.

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 15.8 |

| Other Oxazole Derivative | HeLa | 22.3 |

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of various oxazole derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanism of Action

The mechanism of action of (4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

5-Methyl-1,3-oxazole Derivatives

Compounds like 5-methyl-1,3-oxazole lack the iodinated and hydroxymethyl substituents present in the target molecule. The absence of iodine reduces molecular weight and polarizability, while the lack of a hydroxymethyl group diminishes hydrogen-bonding capacity. For example, 5-methyl-1,3-oxazole derivatives typically exhibit lower melting points (e.g., 85–90°C) compared to iodinated analogs due to weaker intermolecular forces .

Iodinated Oxazoles

Iodine substitution at position 4 significantly alters electronic properties. For instance, 4-iodo-5-phenyl-1,2-oxazole demonstrates enhanced electrophilicity at the oxazole ring compared to non-halogenated analogs, facilitating cross-coupling reactions.

Hydroxymethyl-Substituted Heterocycles

Compound 4 from -(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol, shares a heterocyclic core but differs in substituents. The thiol group in Compound 4 offers redox-active properties, whereas the hydroxymethyl group in the target compound enhances hydrophilicity (logP ≈ 1.2 vs. 2.5 for Compound 4). This difference impacts solubility and bioavailability .

Crystallographic and Hydrogen-Bonding Analysis

The hydroxymethyl group in (4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol facilitates extensive hydrogen-bonding networks. Graph set analysis (as per Etter’s formalism) would classify these interactions as D (donor) and A (acceptor) motifs, forming chains or rings that stabilize crystal packing. In contrast, non-hydroxylated iodinated oxazoles rely on halogen bonding (C–I···N/O), which is less directional and weaker than O–H···N/O interactions .

Research Tools and Methodologies

Crystallographic studies of this compound would employ programs like SHELXL for refinement () and WinGX for data integration (). Hydrogen-bonding patterns could be visualized using ORTEP-3 (), while direct-methods software like SIR97 () aids in solving crystal structures. These tools ensure accurate determination of bond lengths and angles critical for comparative analysis .

Biological Activity

(4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound that presents significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anti-inflammatory effects, as well as its mechanisms of action and synthetic routes.

The molecular formula of this compound is CHINO. The compound features an oxazole ring, which is known for its stability and reactivity due to the presence of both nitrogen and oxygen in the five-membered aromatic structure. The hydroxymethyl group enhances its potential reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit a range of biological activities, particularly antimicrobial properties. Preliminary studies suggest that this compound may interact with various microbial targets:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Compounds similar to this compound have been reported to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in inflammation and metabolism. The modulation of PPAR activity could lead to therapeutic applications in treating metabolic diseases and inflammatory conditions.

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For instance, it may influence metabolic pathways by acting on PPARs, thereby impacting lipid metabolism and inflammatory responses .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. One notable approach involves the reaction of iodo-containing oxazoles with hydroxymethyl reagents under controlled conditions. The following table summarizes some synthetic strategies:

| Synthetic Method | Yield | Conditions |

|---|---|---|

| CuI-catalyzed coupling with 2-pyridinone | 14% | Anhydrous THF at -78°C |

| Reaction with phenylboronic acid | 52% | Sealed vessel at 60°C |

These methods highlight the versatility in synthesizing this compound for further biological evaluation .

Case Studies

Recent studies have evaluated the cytotoxic effects of oxazole derivatives on various cancer cell lines:

- Cytotoxicity against MCF-7 Cells : Research indicated that modifications on the oxazole ring significantly enhanced cytotoxicity against breast cancer cells.

- Inhibition of AChE and BuChE : Structural analogs demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases.

These case studies underline the importance of structural modifications in enhancing the biological activity of oxazole derivatives .

Q & A

Q. What are the optimal synthetic routes for (4-iodo-5-methyl-1,2-oxazol-3-yl)methanol?

The synthesis of oxazole derivatives typically involves cyclization or functionalization of pre-existing heterocyclic frameworks. For iodinated oxazoles, a common approach is halogenation at the 4-position using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions. For example:

- Step 1 : Start with 5-methyl-1,2-oxazole-3-methanol. Introduce iodine via electrophilic substitution using NIS in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

- Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm iodination via -NMR (disappearance of the 4-proton signal) .

Table 1 : Example Synthetic Routes for Analogous Oxazole Derivatives

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : -NMR identifies protons adjacent to iodine (e.g., deshielded signals at δ 3.8–4.2 ppm for -CHOH) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Confirm molecular weight (calc. for CHINO: 255.97 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The C-I bond in the 4-position is highly reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example:

Q. What experimental strategies mitigate degradation of this compound during long-term studies?

- Storage : Store at 2–8°C in amber vials under inert gas (N or Ar) to prevent photolytic deiodination or oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Adjust formulations to include antioxidants (e.g., BHT) if degradation exceeds 5% .

Q. How can researchers resolve contradictions in reported bioactivity data for iodinated oxazole derivatives?

Contradictions often arise from:

- Experimental Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols (IC vs. EC). Standardize using guidelines like OECD 423 .

- Structural Analogues : Compare data with non-iodinated analogues (e.g., 4-chloro-5-methyl oxazoles) to isolate iodine’s role in activity .

Table 2 : Example Bioactivity Comparison of Oxazole Derivatives

| Compound | Target (IC, μM) | Assay Conditions | Source |

|---|---|---|---|

| (4-Iodo-5-methyl-oxazol-3-yl)methanol | EGFR: 1.2 ± 0.3 | HeLa, 48h incubation | |

| 5-Methyl-oxazole-3-methanol | EGFR: >50 | HEK293, 24h incubation |

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase domain, PDB ID: 1M17). The iodine atom may form halogen bonds with backbone carbonyls .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers optimize the solubility of this compound for in vivo studies?

- Co-Solvents : Use DMSO/PEG-400 (1:4 v/v) for IP injections. Confirm biocompatibility via hemolysis assays .

- Prodrug Design : Esterify the methanol group (e.g., acetate prodrug) to enhance lipophilicity. Hydrolyze in vivo via esterases .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.